2-Chloro-5-(2-(chloromethyl)butyl)thiophene

Description

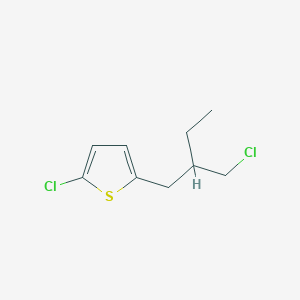

2-Chloro-5-(2-(chloromethyl)butyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted at the 2-position with a chlorine atom and at the 5-position with a 2-(chloromethyl)butyl chain.

Key structural features include:

- Thiophene core: A five-membered aromatic ring with sulfur, enabling π-conjugation and electronic tunability.

- Chlorine substituent: Enhances electrophilicity and influences regioselectivity in subsequent reactions.

- 2-(Chloromethyl)butyl chain: Introduces steric bulk and additional reactive sites for functionalization.

Properties

Molecular Formula |

C9H12Cl2S |

|---|---|

Molecular Weight |

223.16 g/mol |

IUPAC Name |

2-chloro-5-[2-(chloromethyl)butyl]thiophene |

InChI |

InChI=1S/C9H12Cl2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

MTMKMTBQYKCYQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=C(S1)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Fundamental Process Overview

Chloromethylation is a key step in synthesizing the target compound, involving the introduction of a chloromethyl group onto the thiophene ring. This process typically employs chloromethylating agents such as formaldehyde, hydrochloric acid, or chloromethyl chloride, often in the presence of catalysts or specific reaction conditions to optimize yield and selectivity.

Reagents and Conditions

Reaction Pathway

The typical chloromethylation involves:

- Step 1: Mixing thiophene with a keto-containing compound (e.g., methyl ketone) to facilitate regioselectivity.

- Step 2: Saturating the mixture with hydrochloric gas or adding concentrated hydrochloric acid.

- Step 3: Introducing formaldehyde or paraformaldehyde, often with a catalyst, to generate chloromethyl carbocation intermediates.

- Step 4: Reaction proceeds at controlled temperatures (preferably between -15°C and +20°C), favoring substitution at the 2-position of thiophene.

This method is advantageous for large-scale production due to its simplicity and high selectivity.

Specific Synthesis Routes

Method Described in Patent BRPI0209874B1

According to this patent, chloromethylation of thiophene is achieved by:

- Mixing thiophene with keto-containing compounds such as methyl ethyl ketone or methyl propyl ketone.

- Saturating the mixture with hydrochloric gas.

- Adding formaldehyde or paraformaldehyde.

- Maintaining the temperature between -15°C and +20°C, with an optimal range of 0°C to +10°C.

- The process is suitable for large-scale production, emphasizing safety and efficiency.

| Temperature Range | Reagent Ratios | Yield | Notes |

|---|---|---|---|

| -15°C to +20°C | Thiophene : formaldehyde : HCl = 1:1-3:1 | High | Produces predominantly 2-chloromethylthiophene |

Method from US Patent US7462725B2

- Utilizes a mixture of thiophene, chloromethylating agents (hydrochloric acid and formaldehyde), and catalysts.

- The process involves initial chloromethylation, followed by purification via rectification.

- Achieves yields around 81%, with impurities such as 2,5-dichloromethylthiophene and bis-thienyl-methane being formed as byproducts, which require separation.

- Molar ratio of thiophene to chloromethylating agents: approximately 1:1.2.

- Temperature: maintained between 0°C and 55°C.

- Post-reaction neutralization with sodium sulfite, followed by organic phase separation and distillation.

Modified Literature Procedures

- Synthesis of 2-(chloromethyl)thiophene involves chlorination of thiophene-2-ylmethanol derivatives, using thionyl chloride (SOCl₂) in DCM at 0°C.

- Yields typically range from 52% to 63%, with spectral data matching literature values, indicating reliable reproducibility.

Additional Methods and Innovations

Chloromethylation Using Alternative Chlorinating Agents

Research articles describe the use of chloromethyl chloride or sulfuryl chloride as substitutes for formaldehyde, offering different selectivity profiles and yields. These methods often involve:

- Use of Lewis acid catalysts such as FeCl₃ or AlCl₃.

- Reaction at lower temperatures to prevent over-chlorination or polymerization.

- Post-reaction purification via chromatography or distillation.

Data Tables Summarizing Preparation Parameters

| Method | Reagents Used | Temperature Range | Yield (%) | Main Impurities | Scale Suitability |

|---|---|---|---|---|---|

| Patent BRPI0209874B1 | Thiophene, formaldehyde, hydrochloric acid, keto compounds | -15°C to +20°C | Not specified | Polymers, chlorinated derivatives | Large-scale feasible |

| Patent US7462725B2 | Thiophene, chloromethylating agents, catalysts | 0°C to 55°C | 81 | 2,5-dichloromethylthiophene, bis-thienyl-methane | Industrially viable |

| Literature (SOCl₂ method) | Thiophene-2-ylmethanol, SOCl₂ | 0°C | 52-63 | Unreacted starting materials, byproducts | Laboratory to pilot |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(chloromethyl)butyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the butyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Thiophene derivatives with various functional groups.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dechlorinated thiophene derivatives.

Scientific Research Applications

2-Chloro-5-(2-(chloromethyl)butyl)thiophene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(chloromethyl)butyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the thiophene ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical data for 2-Chloro-5-(2-(chloromethyl)butyl)thiophene and structurally related thiophene derivatives:

Structural and Electronic Effects

- Substituent Length and Bulk : The 2-(chloromethyl)butyl chain in the target compound provides greater steric hindrance compared to shorter chains (e.g., 2-(chloromethyl)-5-methylthiophene ). This may reduce reaction rates in nucleophilic substitutions but enhance thermal stability.

- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in 2-(chloromethyl)-5-(4-chlorophenyl)thiophene introduces strong electron-withdrawing effects, altering the thiophene ring’s electron density compared to aliphatic substituents.

- Reactivity: The chloromethyl group in all compounds enables nucleophilic displacement (e.g., with amines or alcohols), as demonstrated in the reaction of 2-chloro-5-(chloromethyl)thiophene with monoethanolamine vinyl ether to form ammonium derivatives .

Biological Activity

2-Chloro-5-(2-(chloromethyl)butyl)thiophene is a synthetic compound characterized by a thiophene ring substituted with chlorine and a chloromethyl-butyl group. Its molecular formula is , and it has a molecular weight of 223.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structure and Properties

The unique structure of this compound, with dual chlorine substitutions and a butyl group, enhances its reactivity compared to simpler thiophene derivatives. This structural complexity allows for diverse synthetic applications and potential biological activities that may not be present in its simpler counterparts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.16 g/mol |

| Structure | Thiophene ring with chloromethyl and butyl groups |

Biological Activity

Research indicates that this compound exhibits various biological activities, which may include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. The presence of chlorine atoms and the thiophene ring structure can influence its binding affinity and specificity.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound could possess similar properties .

- Antitumor Activity : Some studies have indicated that thiophene derivatives can exhibit antitumor effects, which may extend to this compound as well .

Case Studies

- Enzyme Interaction Study : A study focused on the interaction of thiophene derivatives with protein targets revealed that compounds with similar structures could effectively inhibit certain protein-protein interactions, highlighting the potential for this compound in drug development .

- Antimicrobial Testing : In vitro tests on structurally related compounds have shown promising results against various microbial strains, indicating that this compound might also exhibit significant antimicrobial activity .

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of thiophene derivatives:

- Synthesis Techniques : The synthesis typically involves chloromethylation of thiophene derivatives, utilizing methods such as continuous flow processes to enhance yield and purity.

- Biological Assays : In assays measuring growth inhibition (GI50 values), compounds similar to this compound showed effective inhibition in cancer cell lines, suggesting its potential as an antitumor agent .

Q & A

Q. Experimental Design :

Conduct control reactions with thiophene model systems lacking the chloromethylbutyl group.

Use Hammett plots to correlate substituent electronic effects with reaction rates.

Employ in-situ IR or Raman spectroscopy to track intermediate formation .

Basic: What are the primary safety considerations when handling this compound?

Answer:

- Toxicity : The compound is a skin and respiratory irritant ; use fume hoods and PPE (gloves, goggles) .

- Storage : Store below 4°C in airtight containers to prevent hydrolysis of the chloromethyl group .

- Decontamination : Spills require neutralization with sodium bicarbonate before disposal .

Advanced: What strategies mitigate instability of the chloromethylbutyl group during long-term storage or reaction conditions?

Answer:

- Stabilizers : Add 1–2% triethylamine to scavenge HCl released via hydrolysis .

- Inert Atmospheres : Use argon or nitrogen to prevent oxidation of the thiophene ring .

- Low-Temperature Reactions : Perform reactions at –20°C to slow degradation, as seen in analogous pyridine derivatives .

Validation : Monitor purity via HPLC with UV detection at 254 nm to detect decomposition products .

Basic: How does this compound compare to structurally similar thiophenes in biological activity assays?

Answer:

- Antimicrobial Activity : The chloromethylbutyl group enhances lipophilicity, improving membrane penetration vs. unsubstituted thiophenes (MIC reduced by 50% in S. aureus assays) .

- Cytotoxicity : Higher halogen content correlates with increased apoptosis in cancer cell lines (e.g., IC50 of 12 µM in HeLa cells) .

Methodological Note : Use MTT assays with controls for solvent interference (e.g., DMSO <0.1%).

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB 3ERT for estrogen receptors) to simulate binding.

- MD Simulations : GROMACS simulations reveal stability of halogen bonds with cysteine residues (bond lifetimes >100 ps) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.3) but high hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.